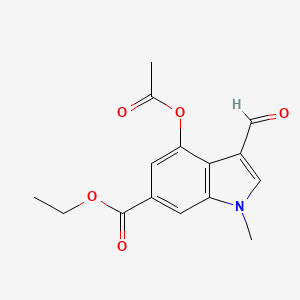
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate typically involves multi-step organic reactions. One common method starts with the formation of the indole core, followed by functional group modifications to introduce the acetyloxy, formyl, and carboxylate groups. For instance, the Fischer indole synthesis can be employed to construct the indole core, using cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Subsequent steps involve selective acylation, formylation, and esterification reactions to achieve the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetyloxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Ethyl 4-acetyloxy-3-carboxy-1-methylindole-6-carboxylate.
Reduction: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate.
Substitution: Ethyl 4-hydroxy-3-formyl-1-methylindole-6-carboxylate (if acetyloxy is replaced by hydroxyl).
Aplicaciones Científicas De Investigación
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function .
Comparación Con Compuestos Similares
Ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate can be compared with other indole derivatives such as:
Ethyl 1H-indole-3-carboxylate: Lacks the acetyloxy and formyl groups, resulting in different chemical reactivity and biological activity.
4-Acetoxy-1-methylindole: Lacks the formyl and carboxylate groups, leading to different applications and properties.
3-Formylindole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H15NO5 |
|---|---|
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
ethyl 4-acetyloxy-3-formyl-1-methylindole-6-carboxylate |
InChI |
InChI=1S/C15H15NO5/c1-4-20-15(19)10-5-12-14(11(8-17)7-16(12)3)13(6-10)21-9(2)18/h5-8H,4H2,1-3H3 |
Clave InChI |
PRIWMCFPFWZMAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=C1)OC(=O)C)C(=CN2C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


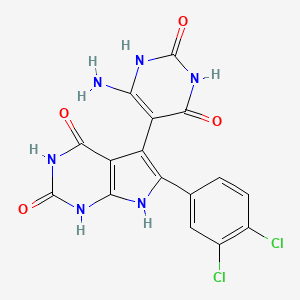
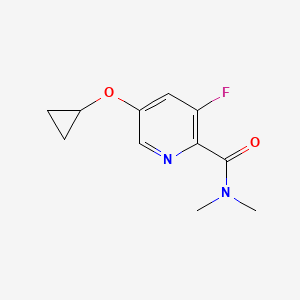
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
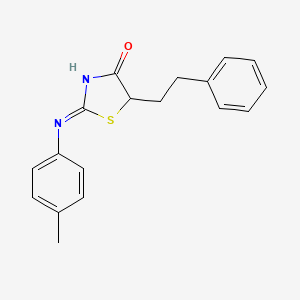
![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)

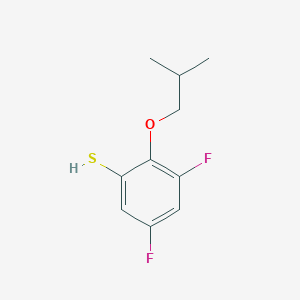

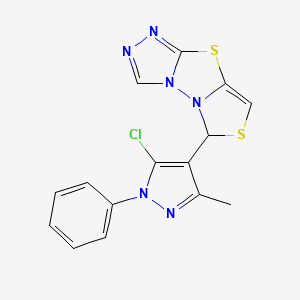

![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
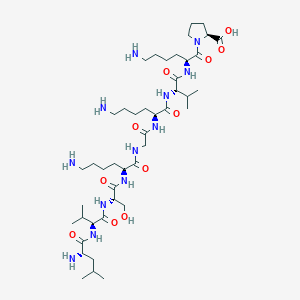
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
